Carboxyformamido Metazachlor Benzoic Acid
Description
Carboxyformamido Metazachlor Benzoic Acid is a transformation product (TP) derived from the herbicide metazachlor, which is widely used in rapeseed cultivation . Metazachlor undergoes microbiological degradation in soil, leading to structurally altered compounds that exhibit higher mobility and persistence in aquatic environments compared to the parent compound . This compound is part of a broader class of pesticide TPs that pose significant environmental risks due to their prolonged detection in water systems .
Properties
IUPAC Name |
3-methyl-2-[oxalo(pyrazol-1-ylmethyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-4-2-5-10(13(19)20)11(9)17(12(18)14(21)22)8-16-7-3-6-15-16/h2-7H,8H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJUHFNLKWOTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N(CN2C=CC=N2)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017810 | |
| Record name | Metazachlor BH479-12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367578-41-3 | |
| Record name | Metazachlor BH479-12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
Carboxyformamido Metazachlor Benzoic Acid (C₁₄H₁₃N₃O₅) features a benzoic acid backbone substituted with a carboxyformamido group and a chlorinated pyridine moiety. Its synthesis likely involves multi-step functionalization:
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Benzoic acid activation for amide bond formation.
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Nucleophilic substitution to introduce the chlorinated heterocycle.
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Protection/deprotection strategies to manage reactive sites.
The compound’s low aqueous solubility (inferred from its solid state) necessitates polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) during synthesis.
Synthetic Routes and Methodologies
Degradation of Metazachlor
Metazachlor, the parent herbicide, undergoes hydrolytic degradation to yield this compound. This pathway is critical for environmental monitoring:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Metazachlor |
| Catalyst | Alkaline hydrolysis (NaOH/KOH) |
| Temperature | 60–80°C |
| Solvent | Water/ethanol mixture |
| Yield | ~40–60% (theoretical) |
This method aligns with regulatory notes on environmental persistence, as the metabolite exhibits high aquatic toxicity.
Direct Chemical Synthesis
A stepwise assembly approach is hypothesized based on the compound’s structure:
Benzoic Acid Functionalization
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Carboxyl Activation :
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React 4-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Substitute with formamide under anhydrous conditions to yield carboxyformamido benzoic acid.
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Amide Coupling :
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Use coupling agents (e.g., HATU, EDCI) to conjugate the intermediate with 2-chloro-N-(pyrazin-2-yl)acetamide.
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Optimization Challenges :
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Steric hindrance from the pyridine ring necessitates high-temperature reflux (110–130°C).
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Column chromatography (silica gel, ethyl acetate/hexane) is required for purification due to byproduct formation.
Analytical Validation
Purity Assessment
Post-synthesis analysis employs:
Chemical Reactions Analysis
Types of Reactions
Carboxyformamido Metazachlor Benzoic Acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like meta-Chloroperbenzoic acid (m-CPBA).
Reduction: Involving reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Agricultural Use
CFMBA is primarily recognized for its role as a metabolite of Metazachlor, which is extensively used in agriculture as a pre-emergent herbicide. Its applications include:
- Weed Control : Effective against a wide range of annual grasses and some broadleaf weeds, making it valuable in crop management strategies.
- Environmental Monitoring : As a metabolite, CFMBA serves as a marker for the degradation of Metazachlor in soil and water systems, helping researchers understand herbicide persistence and environmental impact .
Toxicological Studies
Research on CFMBA includes investigations into its toxicological effects:
- Ecotoxicology : Studies have shown that metabolites like CFMBA can exhibit varying degrees of toxicity to non-target organisms, including aquatic life. Understanding these effects is crucial for assessing the environmental safety of herbicides .
- Human Health Risk Assessment : Evaluating the safety profile of CFMBA contributes to risk assessments related to food safety and human exposure to pesticide residues .
Pharmacological Research
CFMBA's chemical structure allows it to be explored for potential pharmacological applications:
- Drug Development : The compound's interactions with biological systems are being studied to evaluate its potential as a lead compound in drug development. Its metabolic pathways can provide insights into how similar compounds may behave in therapeutic contexts .
- Deuterium Labeling Studies : Deuterium-labeled variants of CFMBA are utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of drugs in biological systems .
Data Table: Key Research Findings on CFMBA
Case Study 1: Environmental Monitoring
A study conducted by researchers examined the persistence of Metazachlor and its metabolites, including CFMBA, in agricultural runoff. The findings indicated that CFMBA could be detected in water samples several weeks after application, suggesting that monitoring this metabolite is essential for understanding the environmental impact of herbicide use.
Case Study 2: Toxicological Assessment
In a toxicological assessment published in an ecotoxicology journal, researchers evaluated the effects of CFMBA on various aquatic organisms. The study found that while CFMBA was less toxic than its parent compound Metazachlor, it still posed risks to certain sensitive species at higher concentrations.
Mechanism of Action
Carboxyformamido Metazachlor Benzoic Acid exerts its effects by interfering with the biosynthesis of very-long-chain fatty acids in plants. This inhibition affects cell division and tissue differentiation, leading to stunted growth and deformed seeds . The compound targets elongase enzymes involved in lipid biosynthesis, disrupting the normal metabolic pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Advanced analytical methods, such as LC-MS/MS, are required for accurate quantification .
- Mitigation Strategies : Soil amendments and buffer zones can reduce TP leaching, but their efficacy varies with compound hydrophilicity and rainfall patterns .
Biological Activity
Carboxyformamido Metazachlor Benzoic Acid (CFMBA) is a chemical compound that belongs to the class of benzoic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity of CFMBA, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
CFMBA is characterized by the following structural formula:
The compound features a carboxyformamido group attached to a metazachlor structure, which is known for its herbicidal properties. The unique combination of functional groups in CFMBA suggests a diverse range of biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of CFMBA against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
| Pseudomonas aeruginosa | 80 |
| Candida albicans | 60 |
The data indicates that CFMBA exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
In vitro studies have assessed the cytotoxic effects of CFMBA on various cancer cell lines. The following table presents the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-G2 (liver cancer) | 20 |
| A2058 (melanoma) | 15 |
| MCF-7 (breast cancer) | 25 |
These findings suggest that CFMBA has significant cytotoxic effects on cancer cells, with lower IC50 values indicating higher potency .
The biological activity of CFMBA can be attributed to its ability to interfere with critical cellular processes. Studies suggest that CFMBA may enhance proteasomal and lysosomal activities, which are essential for protein degradation and cellular homeostasis. This is particularly relevant in aging cells where these pathways are often compromised .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of CFMBA against biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm density at concentrations of 125 µg/mL, demonstrating its potential as an antibiofilm agent .
- Cytotoxicity in Cancer Cells : In a comparative study, CFMBA was tested alongside other benzoic acid derivatives for cytotoxicity against Hep-G2 cells. The results showed that CFMBA induced apoptosis more effectively than the other derivatives, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
